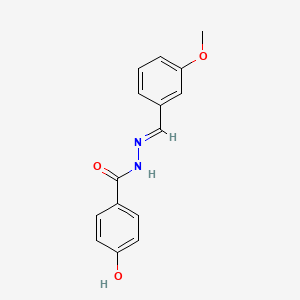

4-hydroxy-N'-(3-methoxybenzylidene)benzohydrazide

Description

Significance of Hydrazones in Medicinal Chemistry and Materials Science

Hydrazones are recognized for their broad pharmacological potential and their utility in materials science. researchgate.netwisdomlib.org The characteristic azomethine group (-NHN=CH-) in hydrazones is a key pharmacophore responsible for a wide spectrum of biological activities. omicsonline.orgnih.gov This has led to the development of numerous hydrazone-containing compounds with therapeutic promise.

The study of hydrazones dates back to the work of Emil Fischer, who utilized the reaction of phenylhydrazine (B124118) with sugars to form osazones, a type of hydrazone, to differentiate monosaccharides. wikipedia.org Initially, hydrazines and their derivatives were primarily used as reagents for the characterization of carbonyl compounds. thepharmajournal.com However, research soon unveiled their significant biological properties. For instance, compounds like iproniazid, initially developed for tuberculosis treatment, were later found to have antidepressant effects, highlighting the diverse therapeutic potential of the hydrazide-hydrazone scaffold. researchgate.net Over the decades, research has evolved from simple synthesis and characterization to the rational design of complex hydrazone derivatives for specific biological targets and material applications. mdpi.comaip.org

The hydrazone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. nih.govwisdomlib.org These activities include antimicrobial (antibacterial and antifungal), anticonvulsant, anti-inflammatory, analgesic, anticancer, antimalarial, and antitubercular properties. researchgate.netomicsonline.orgnih.gov The biological activity is often attributed to the azomethine group, which can interact with various biological targets. mdpi.com The versatility of hydrazone chemistry allows for the modification of the scaffold to enhance potency and selectivity for specific therapeutic applications. eurekaselect.com

Position of Benzohydrazide (B10538) Derivatives within Hydrazone Compounds

Among the vast class of hydrazones, benzohydrazide derivatives hold a prominent position due to their significant and diverse biological activities. thepharmajournal.comderpharmachemica.com These compounds are formed from the condensation of a benzohydrazide with an aldehyde or ketone.

The benzohydrazide moiety consists of a benzene (B151609) ring attached to a hydrazide group (-CONHNH2). hmdb.ca This structure provides a unique combination of a rigid aromatic ring and a flexible hydrazide linker. The presence of the amide group allows for keto-enol tautomerism, and the molecule can act as a bidentate or tridentate ligand in the formation of metal complexes. mdpi.comtaylorandfrancis.com The aromatic ring can be substituted with various functional groups, which can modulate the electronic properties and biological activity of the molecule. researchgate.net The ability of the benzohydrazide moiety to participate in hydrogen bonding and other noncovalent interactions is crucial for its biological activity. fupress.net

Benzohydrazide derivatives have been reported to possess a wide range of biological activities, making them attractive candidates for drug discovery. biointerfaceresearch.comnih.gov These activities include antibacterial, antifungal, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties. thepharmajournal.comderpharmachemica.com For example, certain benzohydrazide Schiff bases have shown potent antioxidant effects by scavenging free radicals and chelating metals. pensoft.net The diversity of biological activities is a testament to the versatility of the benzohydrazide scaffold, which can be readily modified to optimize its interaction with different biological targets. researchgate.net

Specific Focus on 4-hydroxy-N'-(3-methoxybenzylidene)benzohydrazide

This article will now focus on a specific benzohydrazide derivative, this compound. This compound is synthesized from 4-hydroxybenzohydrazide and 3-methoxybenzaldehyde (B106831). researchgate.net The structure of this compound has been confirmed by spectroscopic methods and X-ray crystallography. nih.gov Research has indicated that this compound possesses biological activities, including weak α-glucosidase inhibitory activity. nih.gov The subsequent sections will delve into the detailed research findings related to this particular molecule.

Research Findings on this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-hydroxybenzohydrazide and 3-methoxybenzaldehyde in a suitable solvent like methanol (B129727). researchgate.nettandfonline.com

Structural Characterization

The molecular structure of this compound has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. nih.gov

Crystallography: X-ray diffraction studies have revealed that the compound crystallizes with two independent molecules in the asymmetric unit. nih.gov The molecules adopt a trans conformation with respect to the C=N double bond. The dihedral angle between the two benzene rings differs slightly between the two independent molecules in the crystal structure. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds. nih.gov

Biological Activity

Investigations into the biological potential of this compound have been reported.

α-Glucosidase Inhibition: The compound has been evaluated for its α-glucosidase inhibitory activity and was found to exhibit weak inhibition. nih.gov

Below is a summary of the crystallographic data for this compound. nih.gov

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Chemical Formula | C15H14N2O3 | |

| Dihedral Angle between Benzene Rings | 24.02 (10)° | 29.30 (9)° |

| C=N Bond Length | 1.275 (2) Å | 1.271 (2) Å |

| N1—N2—C8—C9 Torsion Angle | -178.14 (16)° | -177.69 (16)° |

Rationale for Investigating This Specific Structural Motif

The investigation into the specific structural motif of this compound is driven by the established pharmacological importance of the benzohydrazide core. nih.govnih.gov The synthesis of new derivatives by combining different substituted aromatic aldehydes with substituted benzohydrazides is a common strategy in drug discovery to explore novel therapeutic agents. nih.gov

This particular compound combines three key features:

The 4-hydroxybenzohydrazide moiety: The hydroxyl group (-OH) on this phenyl ring can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets and contributing to properties like antioxidant activity. pensoft.netrsc.org

The 3-methoxybenzaldehyde moiety: The methoxy (B1213986) group (-OCH3) and its position on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. nih.gov

The hydrazone linker (–C=N–NH–C=O–): This linker provides a specific spatial arrangement and conformational flexibility, while its atoms can participate in crucial hydrogen bonding and chelation, which are often key to biological function. nih.gov

The rationale for synthesizing and studying this compound is to explore how the specific combination of these substituents influences its three-dimensional structure, crystal packing, and potential biological activities, such as enzyme inhibition. nih.gov

Current Landscape of Research on This Compound and Closely Related Structures

Research on this compound and its analogs has primarily focused on their synthesis, structural elucidation through X-ray crystallography, and evaluation of their biological potential.

Detailed Findings on (E)-4-hydroxy-N'-(3-methoxybenzylidene)benzohydrazide

The synthesis of the title compound, with the chemical formula C15H14N2O3, is achieved through the condensation reaction of 4-hydroxybenzohydrazide and 3-methoxybenzaldehyde, typically by refluxing in an ethanol (B145695) solution. nih.gov

Structural analysis via X-ray crystallography reveals that the compound crystallizes with two independent molecules (A and B) in the asymmetric unit. nih.gov These molecules differ slightly in the orientation of the 3-methoxyphenyl (B12655295) group. nih.gov The molecule exists in a trans conformation with respect to the C=N double bond. nih.gov The dihedral angles between the two benzene rings are 24.02° in molecule A and 29.30° in molecule B, indicating a twisted conformation. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds (N—H⋯O, O—H⋯N, and O—H⋯O) and weaker C—H⋯O interactions, which form molecular sheets. nih.gov Additionally, π–π stacking interactions are observed between the 3-methoxyphenyl rings of adjacent molecules. nih.gov

| Parameter | Value |

|---|---|

| Chemical formula | C15H14N2O3 |

| Formula weight | 270.28 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 11.6661 (6) |

| b (Å) | 10.3957 (5) |

| c (Å) | 22.2133 (11) |

| β (°) | 96.689 (2) |

| Volume (ų) | 2676.6 (2) |

| Z | 8 |

Spectroscopic characterization confirms the formation of the N'-benzylidenebenzohydrazide skeleton. nih.gov The ¹H NMR spectrum shows characteristic signals for the amine proton (N=CH) at 8.39 ppm and the amide proton (N—H) at 11.65 ppm. nih.gov Infrared spectroscopy shows characteristic absorption bands for the N—H, C=N, and C=O functional groups. nih.gov

In terms of biological activity, the compound has been tested for its α-glucosidase inhibitory activity, where it demonstrated weak inhibition (7.30 ± 2.85%) at a concentration of 100 µg/mL. nih.gov

Research on Closely Related Structures

The structural and biological properties of several closely related benzohydrazide derivatives have also been reported, providing valuable comparative data.

(E)-4-Hydroxy-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide (C15H14N2O4): This analog, synthesized from 4-hydroxybenzhydrazide (B196067) and 4-hydroxy-3-methoxybenzaldehyde (vanillin), also features a twisted conformation with a dihedral angle of 28.59° between its benzene rings. nih.gov Its crystal structure is stabilized by an extensive three-dimensional network of N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds. nih.gov

(E)-4-Hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazide (C15H14N2O4): This derivative also adopts a twisted trans conformation, with a dihedral angle of 24.17° between the benzene rings. nih.gov Similar to its isomers, its crystal packing involves N—H⋯O and O—H⋯O hydrogen bonds that form sheets, which are further connected by C—H⋯O and C—H⋯π interactions. nih.gov

4-Hydroxy-N′-(4-methoxybenzylidene)benzohydrazide (C15H14N2O3): This isomer differs by the position of the methoxy group. It also adopts an E configuration about the C=N bond, but with a larger dihedral angle of 46.6° between the benzene rings. nih.gov Its crystal structure is linked into a two-dimensional network by O—H⋯O and N—H⋯O hydrogen bonds. nih.gov

These studies collectively show that subtle changes in the substitution pattern on the phenyl rings can lead to significant variations in molecular conformation (e.g., dihedral angles) and the specifics of the intermolecular interactions that dictate the crystal packing. These structural differences are fundamental to understanding the structure-activity relationships within this class of compounds.

| Compound | Dihedral Angle Between Rings (°) | Reference |

|---|---|---|

| (E)-4-hydroxy-N'-(3-methoxybenzylidene)benzohydrazide | 24.02 / 29.30 | nih.gov |

| (E)-4-Hydroxy-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide | 28.59 | nih.gov |

| (E)-4-Hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazide | 24.17 | nih.gov |

| 4-Hydroxy-N′-(4-methoxybenzylidene)benzohydrazide | 46.6 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-20-14-4-2-3-11(9-14)10-16-17-15(19)12-5-7-13(18)8-6-12/h2-10,18H,1H3,(H,17,19)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMOOKUWXKXXMB-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416365 | |

| Record name | AC1NSE1R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-52-2, 303063-48-1 | |

| Record name | AC1NSE1R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-N'-(3-METHOXYBENZYLIDENE)BENZOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy N 3 Methoxybenzylidene Benzohydrazide and Its Analogues

Conventional Synthetic Routes

Conventional synthesis relies on established, often heat-induced, chemical reactions to produce the desired compounds. These methods are widely used due to their reliability and the extensive body of literature supporting their application.

The most direct and common method for synthesizing the target compound and its analogues is through a Schiff base condensation reaction. This reaction involves the formation of an azomethine group (-C=N-) by reacting a primary amine with a carbonyl compound.

Hydrazones, such as 4-hydroxy-N'-(3-methoxybenzylidene)benzohydrazide, are synthesized by the condensation of a substituted benzoic hydrazide with an appropriately substituted aldehyde. nih.govallresearchjournal.com In this specific case, 4-hydroxybenzohydrazide serves as the amine-containing precursor, which reacts with 3-methoxybenzaldehyde (B106831). The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a Schiff base and the elimination of a water molecule. acs.org This general approach is versatile and has been used to create a wide array of benzohydrazide (B10538) derivatives by varying the substituents on both the benzohydrazide and the aldehyde. thepharmajournal.comnih.govresearchgate.net For instance, a similar compound was synthesized by reacting 4-hydroxybenzhydrazide (B196067) with 4-hydroxy-3-methoxybenzaldehyde (vanillin). researchgate.netnih.gov

The condensation reaction is typically carried out by heating the reactants under reflux in a suitable solvent. nih.gov Common solvents for this synthesis include alcohols such as ethanol (B145695) and methanol (B129727). nih.govnih.govchemmethod.com The choice of solvent is crucial as it must dissolve the reactants and facilitate the reaction, often at elevated temperatures. Reaction times can vary, typically ranging from 3 to 7 hours, and the progress is often monitored using thin-layer chromatography (TLC). nih.govchemmethod.com Upon completion and cooling, the product often precipitates from the solution and can be collected by filtration. nih.gov Recrystallization from a solvent like ethanol is then used to purify the final product. nih.gov

Table 1: Reaction Conditions for Schiff Base Condensation

| Reactants | Solvent | Duration | Conditions | Yield |

|---|---|---|---|---|

| 4-hydroxybenzhydrazide & Aromatic Aldehydes | Ethanol | 3-7 hrs | Reflux | N/A |

| 4-hydroxybenzhydrazide & 4-hydroxy-3-methoxybenzaldehyde | Methanol | 5 hrs | Reflux | N/A |

To enhance the reaction rate, a catalytic amount of acid is often added to the reaction mixture. researchgate.net Glacial acetic acid is a commonly used catalyst for this purpose. acs.orgnih.gov The acid catalyst functions by protonating the oxygen atom of the aldehyde's carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. acs.org This catalytic action facilitates the formation of the carbon-nitrogen double bond characteristic of Schiff bases, often leading to excellent product yields. acs.org

In cases where the starting benzohydrazide is not commercially available, a multi-step synthesis is required. This typically involves the preparation of the intermediate hydrazide from a more common starting material like a carboxylic acid or its ester derivative.

The key intermediate, 4-hydroxybenzohydrazide, is commonly synthesized from its corresponding ester, methyl 4-hydroxybenzoate (B8730719) (also known as methylparaben). impactfactor.org The synthesis involves the hydrazinolysis of the ester, where methyl 4-hydroxybenzoate is reacted with hydrazine (B178648) hydrate (B1144303). impactfactor.orgchemicalbook.com This reaction can be performed using conventional heating under reflux in a solvent like ethanol for several hours. chemmethod.comchemicalbook.com Alternatively, microwave irradiation has been employed as a more rapid and efficient method, significantly reducing the reaction time from hours to minutes and often resulting in high yields. chemmethod.comimpactfactor.org For example, reacting ethyl 4-hydroxybenzoate with hydrazine hydrate in ethanol under reflux for two hours yielded the desired hydrazide. chemmethod.com Another common route begins with the corresponding benzoic acid, which is first esterified (e.g., using methanol and a strong acid catalyst like H₂SO₄) to produce the methyl ester, which is then reacted with hydrazine hydrate to form the benzohydrazide. nih.gov

Table 2: Synthesis of 4-hydroxybenzohydrazide

| Starting Material | Reagent | Method | Duration | Yield |

|---|---|---|---|---|

| Ethyl 4-hydroxybenzoate | Hydrazine Hydrate | Reflux | 2 hrs | 65% |

| Ethyl 4-hydroxybenzoate | Hydrazine Hydrate | Microwave | 3 min | 93% |

| Methylparaben | Hydrazine Hydrate | Microwave | 2-8 min | 91% |

Multi-step Synthesis Pathways

Subsequent Reactions with Aromatic Aldehydes

The crucial step in the synthesis of this compound and its analogues is the Schiff base condensation reaction between a hydrazide and an aromatic aldehyde. nih.govrsc.orgnih.gov In this specific case, 4-hydroxybenzohydrazide serves as the hydrazide component, which is reacted with 3-methoxybenzaldehyde.

The most common method for this condensation involves refluxing equimolar amounts of the 4-hydroxybenzohydrazide and the selected aromatic aldehyde in a suitable solvent, typically an alcohol such as methanol or ethanol. nih.govnih.govresearchgate.net The reaction mixture is heated for several hours, with progress often monitored using thin-layer chromatography (TLC). chemmethod.comchemmethod.comnih.gov In some procedures, a few drops of an acid catalyst, like glacial acetic acid or sulfuric acid, are added to facilitate the reaction. nih.govnih.gov Upon completion, the reaction mixture is cooled, leading to the precipitation of the hydrazone product. nih.gov The resulting solid can then be isolated by filtration. For instance, one study describes refluxing 4-hydroxybenzohydrazide with 3-nitrobenzaldehyde (B41214) for two hours to obtain the corresponding hydrazone. nih.gov Similarly, the reaction between 4-hydroxybenzohydrazide and 4-hydroxy-3-methoxybenzaldehyde was carried out by refluxing the components in methanol for five hours to yield the desired product. nih.gov

This condensation reaction is versatile and has been used to synthesize a wide array of hydrazone derivatives by varying the substituents on the aromatic aldehyde. nih.govresearchgate.net

Green Chemistry and Accelerated Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents. nih.govqub.ac.uk

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scispace.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. scispace.commdpi.com The synthesis of hydrazones, including analogues of this compound, has been shown to benefit significantly from this technology. chemmethod.comchemmethod.com

One of the primary advantages of microwave-assisted synthesis is the substantial optimization of reaction time. Reactions that typically require several hours of refluxing under conventional conditions can often be completed in a matter of minutes using a microwave reactor. chemmethod.comscispace.com For example, the synthesis of Schiff bases from 4-hydroxybenzohydrazide and various aromatic aldehydes under reflux required 3 to 7 hours, whereas the same reactions under microwave irradiation were completed in just 3 to 8 minutes. chemmethod.comchemmethod.com Another study found the microwave-assisted synthesis of isoniazid (B1672263) Schiff bases to be 20 to 45 times faster than the conventional reflux method. mdpi.com

| Derivative | Method | Solvent | Time | Yield |

|---|---|---|---|---|

| 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide | Reflux | Methanol | 3 hrs | - |

| 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide | Microwave | Water | 10 min | - |

| 4-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide | Reflux | Ethanol | 3 hrs | - |

| 4-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide | Microwave | Water | 5 min | - |

| 4-hydroxy-N'-(4-methylbenzylidene)benzohydrazide | Reflux | Ethanol | 3 hrs | - |

| 4-hydroxy-N'-(4-methylbenzylidene)benzohydrazide | Microwave | Water | 7 min | - |

In addition to speed and efficiency, microwave-assisted synthesis often allows for the use of greener solvents or even the elimination of solvents altogether. nih.gov Several studies have reported the successful synthesis of hydrazones and other Schiff bases using water as the reaction medium, which is considered an environmentally benign solvent. chemmethod.comchemmethod.commdpi.com For instance, the microwave-assisted synthesis of various 4-hydroxybenzohydrazide derivatives was effectively carried out in water. chemmethod.com

Solvent-free, or solid-state, reactions represent another significant green chemistry approach. scispace.com By mixing the solid reactants and irradiating them with microwaves, the need for a solvent is completely avoided. This simplifies the work-up procedure, reduces waste, and is often more economical. nih.gov This solvent-free approach, sometimes referred to as trituration, has been successfully applied to the synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases. qub.ac.ukresearchgate.net

Yield Optimization and Purification Techniques

Achieving a high yield of a pure product is a central goal of any synthetic procedure. For this compound and its analogues, several techniques are employed to optimize the yield and ensure the purity of the final compound.

Yields for both conventional and microwave-assisted syntheses are often reported as good to excellent. nih.gov Microwave-assisted methods, in particular, are noted for producing high yields in shorter times. chemmethod.comscispace.com The first step, the formation of 4-hydroxybenzohydrazide from its ester, can achieve a yield as high as 93% using microwave irradiation. chemmethod.comchemmethod.com The subsequent condensation reaction to form the hydrazone also proceeds with high efficiency.

The primary method for purification of these hydrazone compounds is recrystallization. researchgate.net After the initial product is isolated by filtration, it is dissolved in a suitable hot solvent, and then allowed to cool slowly, which results in the formation of pure crystals. Commonly used solvents for recrystallization include ethanol, methanol, or aqueous ethanol mixtures. nih.govresearchgate.netsemanticscholar.org For example, the product of the reaction between 4-hydroxybenzhydrazide and 4-hydroxy-3-methoxybenzaldehyde was recrystallized from ethanol to obtain pure yellow crystals. nih.gov

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Confirmation of Molecular Structure

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-hydroxy-N'-(3-methoxybenzylidene)benzohydrazide, the spectrum is expected to show characteristic absorption bands corresponding to its key structural features. While the specific spectrum for this exact compound is not detailed in the provided sources, the typical vibrational frequencies for its constituent functional groups can be inferred from related hydrazone structures.

Key functional groups such as N-H, C=O, and C=N exhibit distinct peaks. The presence of a phenolic O-H group is also a significant feature.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3450 |

| N-H (Amide) | Stretching | ~3200-3300 |

| C=O (Amide I) | Stretching | ~1630-1680 |

| C=N (Imine) | Stretching | ~1608 |

| C-O (Methoxy) | Stretching | ~1077 |

This is an interactive data table. You can sort and filter the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides insight into the different types of protons and their immediate electronic environment within the molecule. The spectrum for this compound would display distinct signals for the amide (N-H), phenolic (O-H), azomethine (CH=N), methoxy (B1213986) (OCH₃), and aromatic (Ar-H) protons. The expected chemical shifts (δ) are typically reported in parts per million (ppm).

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Amide) | > 11.0 | Singlet | 1H |

| O-H (Phenolic) | ~9.5 - 10.5 | Singlet | 1H |

| CH =N (Azomethine) | ~8.4 - 8.5 | Singlet | 1H |

| Aromatic-H | ~6.8 - 8.0 | Multiplet | 8H |

| OCH ₃ (Methoxy) | ~3.8 | Singlet | 3H |

This is an interactive data table. You can sort and filter the data.

The downfield shifts for the N-H and O-H protons are characteristic and indicative of their involvement in hydrogen bonding and their acidic nature. The singlet for the azomethine proton confirms the formation of the Schiff base linkage. The aromatic region would show a complex pattern of multiplets due to the eight protons on the two substituted benzene (B151609) rings.

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for the carbonyl, azomethine, aromatic, and methoxy carbons.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C =O (Carbonyl) | ~163 |

| C =N (Azomethine) | ~145-150 |

| Aromatic-C | ~110-160 |

| OC H₃ (Methoxy) | ~55 |

This is an interactive data table. You can sort and filter the data.

The signal for the carbonyl carbon appears significantly downfield due to the deshielding effect of the electronegative oxygen atom. The various aromatic carbons would resonate in the range of approximately 110-160 ppm, with their exact shifts depending on the electronic effects of their substituents (-OH, -C=O, -OCH₃, -C=N).

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula for this compound is C₁₅H₁₄N₂O₃, which corresponds to a molecular weight of approximately 270.28 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 270.

The fragmentation of the molecule under mass spectrometry conditions would likely proceed through the cleavage of the most labile bonds, primarily the N-N and C-N bonds of the hydrazone linkage.

Proposed Fragmentation Pathway:

Initial Ionization: Formation of the molecular ion [C₁₅H₁₄N₂O₃]⁺ (m/z ≈ 270).

Fragment 1: Cleavage of the N-N bond could lead to the formation of the 3-methoxybenzylidene iminium ion [C₈H₈NO]⁺ and the 4-hydroxybenzoyl radical.

Fragment 2: Cleavage of the amide C-N bond could result in the formation of the 4-hydroxybenzoyl cation [C₇H₅O₂]⁺ (m/z ≈ 121).

Fragment 3: Loss of the methoxy group (·OCH₃) from the molecular ion or a primary fragment.

| m/z Value (approx.) | Corresponding Fragment |

| 270 | [C₁₅H₁₄N₂O₃]⁺ (Molecular Ion, M⁺) |

| 149 | [C₈H₉O₂]⁺ (3-methoxybenzyl cation) |

| 135 | [C₈H₇O₂]⁺ (3-methoxybenzoyl cation) |

| 121 | [C₇H₅O₂]⁺ (4-hydroxybenzoyl cation) |

This is an interactive data table. You can sort and filter the data.

Nuclear Magnetic Resonance Spectroscopy (NMR)

X-ray Crystallography for Solid-State Structure Determination

The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, O—H⋯N, and O—H⋯O interactions, which link the molecules into sheets. nih.gov Additionally, weak C—H⋯O interactions and π–π stacking interactions between the 3-methoxyphenyl (B12655295) rings of adjacent B molecules contribute to the stability of the crystal lattice. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0673 (6) |

| b (Å) | 11.2327 (6) |

| c (Å) | 20.0163 (10) |

| β (°) | 100.864 (2) |

| Volume (ų) | 2664.1 (2) |

| Z | 8 |

This is an interactive data table based on data from a crystallographic study. nih.gov You can sort and filter the data.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been the definitive method for elucidating the precise atomic arrangement of this compound. This technique provides unparalleled insight into the molecule's geometry, conformation, and the subtle nuances of its planarity.

The analysis of the crystal structure reveals a molecule with two independent entities, labeled as A and B, in the asymmetric unit. nih.gov The bond lengths are within the expected ranges and are comparable to those found in similar benzohydrazide (B10538) derivatives. nih.govnih.gov The central hydrazone bridge (O1, C7, N1, N2, and C8) is a key structural feature. The C=N double bond distances are 1.275 (2) Å in molecule A and 1.271 (2) Å in molecule B, confirming the imine character of this linkage. nih.gov

| Bond | Molecule A Length (Å) | Molecule B Length (Å) |

|---|---|---|

| C8=N2 | 1.275 (2) | 1.271 (2) |

The molecule unequivocally adopts an E-configuration with respect to the C=N double bond. nih.gov This is substantiated by the torsion angles N1—N2—C8—C9, which are -178.14 (16)° for molecule A and -177.69 (16)° for molecule B. nih.gov This trans conformation is a common feature in related hydrazone structures. nih.gov

| Angle Description | Molecule A (°) | Molecule B (°) |

|---|---|---|

| Between Benzene Rings | 24.02 (10) | 29.30 (9) |

| Central Fragment and 4-hydroxyphenyl Ring | 23.87 (11) | 22.58 (11) |

| Central Fragment and 3-methoxyphenyl Ring | 0.20 (12) | 11.04 (11) |

Crystal Packing and Supramolecular Interactions

A variety of hydrogen bonds are crucial in constructing the supramolecular architecture. These include conventional N—H⋯O and O—H⋯O interactions, as well as weaker C—H⋯O contacts. nih.gov Specifically, N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds are instrumental in the crystal packing, leading to the formation of molecular sheets that are parallel to the bc plane. nih.gov The N—H⋯O hydrogen bond links different molecules (A⋯B), while both O—H⋯N and O—H⋯O hydrogen bonds connect similar molecules (A⋯A and B⋯B). nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N—H···O | Data not specified | |||

| O—H···N | Data not specified | |||

| O—H···O | Data not specified | |||

| C—H···O | Data not specified |

Disordered Structures and Their Impact on the Crystal Lattice

The crystallographic analysis of this compound reveals the presence of two crystallographically independent molecules, designated as A and B, within the asymmetric unit. This phenomenon, where multiple unique molecular conformations exist within a single crystal lattice, is a notable form of structural disorder. These independent molecules exhibit distinct conformational differences, particularly in the orientation of the 3-methoxyphenyl group relative to the rest of the molecule. nih.gov

These conformational differences influence the intermolecular hydrogen bonding patterns. The crystal structure is stabilized by a network of N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds, which create molecular sheets parallel to the bc plane. nih.gov The presence of two distinct molecular conformations allows for a more complex and potentially more stable packing arrangement through varied intermolecular interactions. For instance, the N—H⋯O hydrogen bond links different molecules (A⋯B), while O—H⋯N and O—H⋯O hydrogen bonds connect similar molecules (A⋯A and B⋯B). nih.gov

Furthermore, pairs of inversion-related B molecules are involved in π–π stacking interactions, with a centroid-centroid distance of 3.5388 (12) Å between the 3-methoxyphenyl rings, a stabilizing interaction not observed for molecule A. nih.gov Molecule B also participates in weak C—H⋯π interactions. nih.gov The existence of these two conformers within the crystal lattice demonstrates the molecule's conformational flexibility and its ability to adopt different low-energy states, which in turn facilitates an efficient and stable crystal packing arrangement. nih.gov

Table 1: Comparative Torsion and Dihedral Angles for Molecules A and B

| Structural Parameter | Molecule A | Molecule B |

| Dihedral angle between benzene rings (°) | 24.02 (10) | 29.30 (9) |

| Cmethyl—O—C—C torsion angle (°) | 14.2 (3) | -2.4 (3) |

| N1—N2—C8—C9 torsion angle (°) | -178.14 (16) | -177.69 (16) |

Table 2: Dihedral Angles Between Central Fragment and Phenyl Rings

| Dihedral Angle with Mean Plane of Central Fragment | Molecule A (°) | Molecule B (°) |

| 4-hydroxyphenyl ring | 23.87 (11) | 22.58 (11) |

| 3-methoxyphenyl ring | 0.20 (12) | 11.04 (11) |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in exploring the molecular properties of benzohydrazide (B10538) derivatives. While specific computational studies focusing exclusively on 4-hydroxy-N'-(3-methoxybenzylidene)benzohydrazide are not extensively documented in the reviewed literature, a wealth of data from closely related analogs allows for a comprehensive understanding of its expected behavior.

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Properties

The precise three-dimensional arrangement of atoms in this compound has been determined experimentally through single-crystal X-ray diffraction. The crystal structure reveals that the molecule crystallizes with two independent molecules (A and B) in the asymmetric unit, which differ slightly in the orientation of the 3-methoxyphenyl (B12655295) group. nih.gov The molecule adopts a trans configuration about the C=N imine bond. nih.gov

The dihedral angle between the 4-hydroxyphenyl ring and the 3-methoxyphenyl ring is 24.02(10)° in molecule A and 29.30(9)° in molecule B, indicating a non-planar, twisted conformation. nih.gov The central hydrazone bridge (–C=N–NH–C=O) is nearly planar. nih.gov Such experimental data serves as a crucial benchmark for computational methods. DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are widely employed to optimize the geometry of similar compounds in the gas phase. nih.gov These theoretical calculations for related molecules have shown excellent agreement with experimental X-ray diffraction data, suggesting that the computationally optimized structure of the title compound would closely mirror its solid-state geometry. fupress.net

Below are selected experimental bond lengths and angles for this compound.

Interactive Data Table: Selected Experimental Geometric Parameters

| Parameter | Molecule A (Å or °) | Molecule B (Å or °) |

|---|---|---|

| C=N | 1.275 (2) | 1.271 (2) |

| N-N | 1.373 (2) | 1.370 (2) |

| C=O | 1.231 (2) | 1.234 (2) |

Data sourced from single-crystal X-ray diffraction study. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.goviucr.org

For analogous benzohydrazide compounds, DFT calculations have been used to determine these energies. For instance, in a study of (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, the HOMO was found to be localized mainly on the 4-bromobenzohydrazide (B182510) moiety, while the LUMO was distributed across the entire molecule. iucr.org A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability. nih.gov

The table below presents calculated FMO energies and related chemical descriptors for a structurally similar compound, (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, calculated at the DFT-B3LYP/6-311G++(d,p) level.

Interactive Data Table: FMO Properties of a Related Benzohydrazide

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.0275 |

| ELUMO | -1.9434 |

| Energy Gap (ΔE) | 4.0841 |

| Chemical Hardness (η) | 2.0420 |

| Chemical Potential (µ) | -3.9854 |

| Electronegativity (χ) | 3.9854 |

Data for (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide. iucr.org

These values indicate that such molecules are generally stable, with a significant energy gap making them relatively "hard" materials. nih.gov

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (MEP or ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. Green regions represent neutral potential. researchgate.net

In computational studies of related Schiff bases, the most negative potential is consistently located around the electronegative oxygen atom of the carbonyl group (C=O), making it a primary site for electrophilic interactions. fupress.net The nitrogen atoms of the hydrazone linkage also show negative potential. The hydrogen atoms, particularly the N-H and O-H protons, are characterized by positive potential, marking them as sites for nucleophilic interactions and hydrogen bond donation. fupress.net For this compound, the ESP surface would be expected to show a high electron density around the carbonyl oxygen and the phenolic oxygen, with positive potential around the N-H and O-H protons.

Intramolecular Charge Transfer (ICT) Investigations

Intramolecular Charge Transfer (ICT) is a phenomenon that can occur in molecules containing both electron-donating and electron-accepting groups, connected by a π-conjugated system. This process is crucial for understanding the photophysical properties and nonlinear optical (NLO) responses of a molecule. The analysis of HOMO and LUMO distributions provides insight into ICT. A significant spatial separation of the HOMO (typically on the donor part) and the LUMO (on the acceptor part) upon excitation indicates a charge transfer from the donor to the acceptor.

In benzohydrazide derivatives, the hydrazone bridge facilitates electronic communication between the two aromatic rings. The presence of electron-donating groups (like -OH and -OCH₃) and the electron-withdrawing carbonyl group can promote ICT. Natural Bond Orbital (NBO) analysis is another computational technique used to quantify these interactions by examining the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. For (E)-N'-(4-methoxybenzylidene) benzohydrazide, NBO analysis revealed significant hyperconjugative interactions and charge delocalization within the molecule. nih.gov

Vibrational Spectra Analysis (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective in predicting these vibrational frequencies, which, when compared with experimental spectra, allow for a detailed and accurate assignment of the observed bands.

For closely related benzohydrazides, detailed vibrational analyses have been performed. Key characteristic vibrational modes include:

N-H stretching: Typically observed as a strong band in the FT-IR spectrum around 3200-3300 cm⁻¹.

C=O stretching: A very strong and sharp band usually appears in the region of 1640-1680 cm⁻¹.

C=N stretching: This imine stretch is found in the 1590-1620 cm⁻¹ range. researchgate.net

C-O stretching: The phenolic and methoxy (B1213986) C-O stretching vibrations are typically located in the 1200-1300 cm⁻¹ region.

The table below shows a comparison of experimental and calculated (DFT B3LYP/6-311++G(d,p)) vibrational frequencies for key functional groups in the related compound (E)-N'-(4-methoxybenzylidene) benzohydrazide.

Interactive Data Table: Vibrational Frequencies of a Related Benzohydrazide (cm⁻¹)

| Vibrational Mode | Experimental FT-IR | Calculated (DFT) |

|---|---|---|

| N-H Stretch | 3212 | 3350 |

| C=O Stretch | 1645 | 1680 |

Data for (E)-N'-(4-methoxybenzylidene) benzohydrazide. nih.gov The discrepancies between experimental (solid phase) and calculated (gas phase) values are expected and are often corrected using scaling factors.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme.

While no specific docking studies for this compound were identified, numerous studies have been conducted on analogous benzohydrazide derivatives against various therapeutic targets. For example, derivatives have been docked against enzymes like tyrosinase and Enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. fupress.netresearchgate.net

These studies consistently show that the benzohydrazide scaffold is effective at forming key interactions within enzyme active sites. Common interactions include:

Hydrogen Bonding: The N-H and O-H groups, as well as the carbonyl oxygen, frequently act as hydrogen bond donors and acceptors with amino acid residues.

π-π Stacking: The aromatic rings often engage in π-π stacking or T-shaped interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan.

Hydrophobic Interactions: The methoxy group and the phenyl rings can participate in hydrophobic interactions within the binding pocket.

For instance, in a docking study of vanillin (B372448)–benzylidenehydrazine (B8809509) hybrids against tyrosinase, a derivative with a 4-OH-3-OCH₃ substitution (similar to the title compound's benzylidene moiety) was identified as a potent competitive inhibitor. researchgate.net The docking results indicated that the compound fits well into the active site, with the hydroxyl and methoxy groups playing a role in the binding interactions. researchgate.net

Computational and Molecular Modeling Studies on this compound Remain to be Explored

Extensive searches for computational chemistry and molecular modeling studies specifically focused on the compound this compound have revealed a significant gap in the existing scientific literature. While the broader class of benzohydrazide derivatives is the subject of numerous in silico investigations, detailed computational analyses for this specific molecule, as per the requested structured outline, are not publicly available in the surveyed research.

While the crystal structure of (E)-4-hydroxy-N′-(3-methoxybenzylidene)benzohydrazide has been determined, providing precise information on its solid-state conformation and intermolecular interactions, this has not yet been extended into computational studies of its behavior with biological macromolecules. nih.gov

Investigations into structurally similar compounds are prevalent. For instance, various benzohydrazone and hydrazide derivatives have been computationally evaluated as potential inhibitors for a range of biological targets, including xanthine (B1682287) oxidase and the InhA protein from Mycobacterium tuberculosis, which are key enzymes in gout and tuberculosis, respectively. asianpubs.orgfupress.net These studies often employ molecular docking to predict how ligands might bind to a protein's active site and to estimate the strength of these interactions. However, specific binding modes, affinity scores (such as LibDock or Rerank scores), and identification of key interacting amino acid residues for this compound are not documented.

Furthermore, there is no available information on molecular dynamics (MD) simulations involving this compound. Such studies are crucial for understanding the stability of a potential ligand-protein complex over time and for observing the dynamic conformational changes that occur in a simulated physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models for the biological activity of chemical compounds based on their molecular structures. While specific QSAR models exclusively for this compound are not extensively documented in publicly available research, the broader class of benzohydrazide derivatives has been the subject of numerous QSAR studies. These studies provide valuable insights into the development of predictive models and the key physicochemical features that govern the biological activities of these compounds.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for benzohydrazide analogues involves establishing a statistical relationship between the variations in the structural properties of the molecules and their biological responses. This process typically includes the generation of molecular descriptors, selection of relevant descriptors, and the application of statistical methods to build and validate the model.

For instance, in studies of benzohydrazide derivatives with potential antiproliferative activity against cancer cell lines, molecular modeling simulations have been employed to predict their biological activity and understand their structure-activity relationships (SAR). nih.gov These models are crucial in guiding the design of new, more potent compounds.

The general methodology for developing such predictive models involves several key steps:

Dataset Compilation: A series of benzohydrazide analogues with experimentally determined biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Various statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

The ultimate goal is to generate a robust model that can accurately predict the biological activity of new, untested benzohydrazide derivatives, thereby accelerating the drug discovery process.

Identification of Physicochemical Descriptors Influencing Activity

QSAR studies on benzohydrazide analogues have successfully identified several physicochemical descriptors that significantly influence their biological activities. These descriptors provide critical information about the molecular properties that are either favorable or unfavorable for a particular biological response.

Commonly identified influential descriptors for the activity of benzohydrazide derivatives include:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: Properties such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO) are often correlated with activity.

Steric Descriptors: Parameters related to the size and shape of the molecule, such as molecular volume and surface area, can play a significant role.

Thermodynamic Descriptors: Properties like heat of formation and solvation energy can also be important.

The table below summarizes some of the key physicochemical descriptors and their general influence on the biological activity of benzohydrazide analogues, based on various QSAR studies.

| Descriptor Category | Specific Descriptor Example | General Influence on Biological Activity |

| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Often relates to the electron-donating ability of the molecule, which can be crucial for interactions with biological targets. |

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the electron-accepting ability and can influence reaction mechanisms. |

| Steric | Molecular Volume | The size of the molecule can impact its fit within a biological receptor site. |

| Topological | Wiener Index | This descriptor reflects the branching of the molecular structure, which can affect its interaction with target proteins. |

| Thermodynamic | Hydration Energy | Influences the solubility of the compound, which is a critical factor for its bioavailability. |

It is important to note that the specific descriptors and their level of influence can vary depending on the particular biological activity being studied (e.g., anticancer, antimicrobial, or enzyme inhibition). Through the identification of these key descriptors, researchers can rationally design new this compound analogues with potentially enhanced therapeutic effects.

Biological Activity Investigations and Mechanistic Insights

Antioxidant Activity Evaluation

The antioxidant potential of hydrazone derivatives, including compounds structurally related to 4-hydroxy-N'-(3-methoxybenzylidene)benzohydrazide, is a subject of extensive research. up.ac.zanih.gov The activity of these molecules is intrinsically linked to their chemical structure, particularly the presence of phenolic hydroxyl groups and the hydrazone moiety, which can participate in neutralizing free radicals.

Hydrazone compounds are commonly evaluated for their antioxidant capabilities through various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are standard methods used to determine the ability of these compounds to donate a hydrogen atom or an electron to neutralize these stable free radicals. mdpi.comnih.gov

Studies on various hydroxybenzylidene hydrazines demonstrate a wide range of scavenging activities, with efficacy being highly dependent on the molecular structure. mdpi.com For instance, research on a series of N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines showed that their free radical scavenging activity, expressed as SC50 values, varied from strong to negligible. mdpi.com While specific IC50 values for this compound in DPPH or ABTS assays are not detailed in the available literature, the general class of N-benzylidenebenzohydrazide derivatives has been recognized for its antioxidant properties. up.ac.za

Table 1: Representative Antioxidant Activity of Related Hydrazone Compounds No specific data is available for this compound. The table below is for illustrative purposes based on the general class of compounds.

| Compound Class | Assay | Activity Metric | Result |

|---|---|---|---|

| Hydroxybenzylidene Hydrazines | DPPH Scavenging | SC50 | Varies widely based on -OH substitution |

Note: The data presented is generalized from studies on related compound classes and does not represent specific values for this compound.

The antioxidant action of phenolic compounds like this compound is primarily governed by several mechanisms. The most common pathways are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov

In the HAT mechanism, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical, effectively neutralizing it. The resulting antioxidant radical is stabilized by resonance. The SET mechanism involves the transfer of an electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. Density Functional Theory (DFT) studies on related hydrazinobenzoic acid derivatives confirm that their antioxidant activities can proceed via HAT, SET, and a related mechanism, Sequential Proton Loss Electron Transfer (SPLET). nih.gov The hydrazone moiety (-C=N-NH-CO-) can also contribute to radical scavenging and stabilization. semanticscholar.org

The antioxidant potency of benzohydrazide (B10538) derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. researchgate.netmdpi.com

Hydroxyl Groups (-OH): The presence of hydroxyl groups is a key determinant of antioxidant activity. nih.gov Studies on various flavonoids and phenolic compounds consistently show that an increased number of -OH groups enhances radical scavenging capabilities. mdpi.comnih.gov The 4-hydroxy group on the benzohydrazide portion of the target molecule is crucial for its potential antioxidant action.

Methoxy (B1213986) Groups (-OCH3): The effect of methoxy groups is more complex. Substitution with methoxy groups can diminish antioxidant activity compared to hydroxyl groups. nih.gov However, the position of the methoxy group is also critical. An ortho-methoxy group relative to a hydroxyl group can, in some cases, increase the stability of the resulting antioxidant radical through hydrogen bonding, potentially enhancing activity. nih.gov The 3-methoxy substituent on the benzylidene ring of the title compound plays a significant role in modulating its electronic properties and, consequently, its antioxidant potential.

Antimicrobial Activity Studies

Benzohydrazide and its derivatives are a well-established class of compounds possessing a broad spectrum of antimicrobial activities. The imine group (-N=CH-) in the hydrazone structure is often considered crucial for their biological effects. semanticscholar.org

While specific antibacterial data for this compound is not available, extensive research on its positional isomers and related derivatives provides significant insight into its potential activity. For example, its isomer, N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide, has demonstrated activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.3 ppm and against Escherichia coli with an MIC of 500 ppm. researchgate.netsemanticscholar.org Another related compound, (E)-N'-(3-methoxybenzylidene)nicotinohydrazide, showed dose-dependent activity against E. coli, S. aureus, and P. aeruginosa. chemsociety.org.ng These findings suggest that the core structure is active, with the exact potency being modulated by the substituent positions.

Table 2: Antibacterial Activity of Closely Related Benzohydrazide Analogs Note: The following data is for positional isomers of the title compound, as specific data for this compound is not available in the cited literature.

| Compound | Bacterial Strain | MIC (ppm) |

|---|---|---|

| N'-(2-Methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 31.3 researchgate.net |

| N'-(2-Methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 500 researchgate.net |

| N'-(4-Methoxybenzylidene)-4-hydroxybenzohydrazide | Staphylococcus aureus | 1000 researchgate.net |

| N'-(4-Methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 1000 researchgate.net |

The antifungal potential of hydrazones has also been a focus of investigation. Various derivatives have shown efficacy against pathogenic fungi. nih.gov For instance, N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide was found to be active against Candida albicans with an MIC of 500 ppm. researchgate.net A study on (Z)-N'-(4-methoxybenzylidene)benzohydrazide and its nickel(II) complex revealed antifungal activity against C. albicans, Aspergillus niger, and Aspergillus clavatus, with the complex showing higher activity against the Aspergillus species compared to the ligand alone. semanticscholar.org

Table 3: Antifungal Activity of a Closely Related Benzohydrazide Analog Note: The following data is for a positional isomer of the title compound, as specific data for this compound is not available in the cited literature.

| Compound | Fungal Strain | MIC (ppm) |

|---|

Enzyme Inhibition Profiling

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to conditions like gout. Consequently, inhibitors of xanthine oxidase are of significant therapeutic interest.

Table 1: Example of Xanthine Oxidase Inhibition Data for a Benzohydrazone Compound

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

|---|---|---|---|

| N'-(5-hydroxy-2-nitrobenzylidene)-4-methylbenzohydrazide | 100 | 67.2 ± 3.1 | 15.2 ± 2.3 |

Data is for a related benzohydrazone compound and is presented for illustrative purposes of typical assay results. asianpubs.org

To understand the interaction between inhibitors and xanthine oxidase at a molecular level, computational molecular docking studies are frequently employed. These studies use the three-dimensional crystal structure of the enzyme (often obtained from the Protein Data Bank, e.g., PDB ID: 1FIQ) to predict the binding mode and affinity of the inhibitor within the enzyme's active site researchgate.netasianpubs.org.

The docking simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between the inhibitor molecule and the amino acid residues in the active site of xanthine oxidase rsc.org. For instance, the docking score, which estimates the binding affinity, can be calculated and compared with that of a known inhibitor like allopurinol (B61711) asianpubs.org. A strong correlation between potent in vitro inhibitory activity (low IC50 value) and a favorable (highly negative) docking score supports the proposed binding mode and inhibitory mechanism asianpubs.orgrsc.org. These computational insights are invaluable for explaining the structure-activity relationships observed from experimental data and for guiding the design of more potent inhibitors rsc.org.

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis by catalyzing the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. Inhibitors of this enzyme are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders.

Studies have shown that (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide derivatives are promising tyrosinase inhibitors. One particular derivative, bearing a 4-hydroxy-3-methoxy substitution pattern closely related to the subject compound, was identified as a potent inhibitor with an IC50 value of 25.82 µM, which is comparable to the standard inhibitor, kojic acid researchgate.net.

Table 2: Tyrosinase Inhibition by a Related Benzohydrazide Derivative

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| Compound with 4-OH-3-OCH3 substitution | 25.82 | Competitive |

Data from a study on (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide derivatives. researchgate.net

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

The benzohydrazide scaffold has been explored for its potential to inhibit cholinesterases. Studies on various 2-benzoylhydrazine-1-carboxamides have demonstrated dual inhibition of both AChE and BChE, with some derivatives showing inhibitory activity comparable to or better than the established drug rivastigmine (B141) nih.govmdpi.com. For example, certain N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides exhibited IC50 values in the micromolar range for both enzymes nih.gov.

While specific data for this compound is not available in the reviewed literature, the structural similarities to other known benzohydrazide-based cholinesterase inhibitors suggest it may possess similar activity. Molecular docking studies on related compounds suggest they bind within the active site cavity of both AChE and BChE, close to the catalytic triad, acting as non-covalent inhibitors nih.gov. The evaluation of such compounds typically involves the Ellman's spectrophotometric method to determine their IC50 values against both enzymes nih.govmdpi.com.

Table 3: Cholinesterase Inhibition Data for Related Benzohydrazide Derivatives

| Compound Class | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 |

Data represents a class of related benzohydrazide compounds to illustrate potential activity. nih.gov

Alpha-Glucosidase Inhibition

The compound this compound has been evaluated for its potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. An in vitro assay was conducted to determine its inhibitory effect. The results demonstrated that the compound possesses weak α-glucosidase inhibitory activity. nih.govmdpi.com At a concentration of 100 µg/mL, it exhibited an inhibition of 7.30 ± 2.85%. nih.gov This finding is part of broader research into the biological properties of benzohydrazide derivatives, which are a class of compounds that have attracted significant attention from medicinal chemists. nih.govmdpi.com

| Compound | Concentration | % Inhibition |

|---|---|---|

| This compound | 100 µg/mL | 7.30 ± 2.85 |

Thymidine (B127349) Phosphorylase Inhibition

While direct studies on the thymidine phosphorylase (TP) inhibitory activity of this compound were not found, extensive research has been conducted on a series of structurally related 4-hydroxybenzohydrazides. Over-expression of TP is linked to angiogenesis, which promotes the proliferation of cancer cells. In a study evaluating 29 such derivatives, a number of compounds showed potent to weak TP inhibitory activities.

Notably, the derivative 4-Hydroxyl-N'-[(E)-(2′-hydroxyl-3′-methoxyphenyl)methylidene]benzohydrazide, a structural isomer of the title compound, was among those synthesized and evaluated. It exhibited TP inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 45.6 ± 1.25 µM. This positions it as a moderate inhibitor when compared to the standard 7-deazaxanthine (IC₅₀ = 41.0 ± 1.63 μM). The study highlighted that the presence and position of substituents on the phenyl ring significantly influence the inhibitory potential of these compounds.

| Compound Derivative | IC₅₀ (µM) |

|---|---|

| 4-Hydroxyl-N'-[(E)-(2′-hydroxyl-3′-methoxyphenyl)methylidene]benzohydrazide | 45.6 ± 1.25 |

| 7-Deazaxanthine (Standard) | 41.0 ± 1.63 |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (for relevant derivatives)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that is a significant target in cancer research, as its abnormal activation can lead to malignant cell transformation. While no specific data on the EGFR kinase inhibition by this compound is available, research has been conducted on more complex molecules incorporating the benzohydrazide framework.

Antiglycation Activity Assessment

No research findings on the antiglycation activity of this compound were identified in the available literature. Studies have been performed on related series, such as 4-methoxybenzoylhydrazones, which showed a range of antiglycation activities depending on their specific substitutions. nih.govnih.gov However, data for the specific 4-hydroxybenzohydrazide target of this article is not available.

DNA Interaction Studies

There is no available information from the conducted searches regarding the investigation of DNA binding properties for this compound. Studies on DNA interaction have been conducted for other classes of compounds, but not for this specific benzohydrazide derivative.

Structure Activity Relationship Sar Studies

Impact of Substituent Nature and Position on Biological Activities

The type and placement of substituents on the aromatic rings of the benzohydrazide (B10538) scaffold are pivotal in modulating biological activity. Functional groups alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its binding affinity to target receptors or enzymes.

The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups present in 4-hydroxy-N'-(3-methoxybenzylidene)benzohydrazide are known to be significant contributors to the biological activities of various aroylhydrazones.

Hydroxyl Group: The phenolic hydroxyl group at the 4-position of the benzohydrazide ring is a key feature. Studies on similar aroylhydrazones have indicated that the presence, number, and position of hydroxyl groups are important for enhancing antimicrobial activity. This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. In a series of hydrazide-hydrazones investigated as laccase inhibitors, the 4-hydroxybenzhydrazide (B196067) moiety was a core component of the most active compounds.

Methoxy Group: The methoxy group at the 3-position of the benzylidene ring also plays a modulating role. Its presence can influence the molecule's lipophilicity and electronic properties. In some series of N'-substituted benzylidene benzohydrazides, the introduction of a methoxy group at the para position was found to increase inhibitory activity against α-glucosidase. The position of the methoxy group is critical; for instance, in the crystal structure of a related compound, the methoxy group is nearly co-planar with its attached benzene (B151609) ring, which can influence molecular conformation and interactions.

The electronic nature of substituents on the aromatic rings significantly impacts the molecule's reactivity and its ability to interact with biological targets. The effects can be broadly categorized based on whether the groups donate or withdraw electron density from the aromatic system.

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups (-CH₃) are electron-donating. The presence of EDGs can increase the electron density at the molecule's adsorption site, potentially enhancing interactions with a target. In studies of benzohydrazide derivatives as potential EGFR kinase inhibitors, compounds with EDGs at the para-position of an aromatic ring showed better antiproliferative activity than those with electron-withdrawing groups. Research on other chemical scaffolds has also shown that EDGs can improve the inhibitory capacity of molecules.

The following table summarizes the general influence of substituent electronic effects on the biological activity of related benzohydrazide compounds.

| Substituent Type | Example Groups | General Effect on Activity | Reference |

| Electron-Donating | -OH, -OCH₃, -CH₃ | Often enhances activity, particularly at the para-position. | |

| Electron-Withdrawing | -NO₂, -Cl, -CF₃ | Effect is target-dependent; can increase or decrease activity. |

For a series of benzohydrazide derivatives evaluated as EGFR inhibitors, the potency order of substituent groups on one of the aromatic rings was found to be para > ortho > meta. This highlights that a substituent at the para-position leads to the most favorable interaction with the target enzyme. Similarly, studies on other classes of compounds have shown that modifying the substitution pattern can dramatically alter affinity and selectivity for a given receptor. For example, aromatic ring fluorination patterns have been shown to modulate the inhibitory potency of compounds targeting histone deacetylase 6, where meta-substitution was found to be more favorable than ortho-substitution. The steric and electronic effects of a substituent's position can either promote a conformation that fits well into a binding pocket or cause steric clashes that reduce affinity.

Conformational Flexibility and Molecular Geometry in SAR

The three-dimensional structure and conformational freedom of this compound are key to its biological function. The molecule is not rigid, and its ability to adopt specific spatial arrangements is governed by factors like isomerism and the rotation around single bonds.

The hydrazone functionality in the molecule contains a carbon-nitrogen double bond (C=N), also known as an azomethine linkage. Rotation around this double bond is restricted, leading to the possibility of E/Z geometric isomerism.

E Isomer (trans): The substituent groups are on opposite sides of the C=N double bond.

Z Isomer (cis): The substituent groups are on the same side of the C=N double bond.

For most hydrazones, including this compound and its derivatives, the E isomer is thermodynamically more stable and is the predominant or exclusively observed form in the solid state. Crystal structure analyses of the title compound and closely related structures consistently show an E configuration about the C=N bond. The stability of the E isomer is often attributed to reduced steric hindrance. While the Z-isomer can sometimes be stabilized by factors like intramolecular hydrogen bonding, this is not typical for this class of compounds. The fixed E geometry presents a specific and predictable shape for interaction with biological targets.

Crystal structure analysis of this compound revealed two independent molecules in the asymmetric unit, with dihedral angles between the two benzene rings of 24.02° and 29.30°, respectively. This indicates that the molecule is significantly twisted and not planar. The degree of twisting can be influenced by the substitution pattern on the rings. The orientation of the methoxy group itself can also vary; in one molecule, it is nearly co-planar with its benzene ring, while in the other, it is slightly twisted. These variations highlight the molecule's conformational flexibility.

The following table presents dihedral angles for the title compound and related structures, illustrating the non-planar nature of this class of molecules.

| Compound | Dihedral Angle Between Aromatic Rings | Reference |

| (E)-4-hydroxy-N'-(3-methoxybenzylidene)benzohydrazide (Molecule A) | 24.02° | |

| (E)-4-hydroxy-N'-(3-methoxybenzylidene)benzohydrazide (Molecule B) | 29.30° | |

| (E)-4-Hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazide | 24.17° | |

| N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide | 19.6° | |

| 4-Hydroxy-N′-(4-methoxybenzylidene)benzohydrazide | 46.6° |

Pharmacophore Elucidation for Target-Specific Activities

The elucidation of a pharmacophore, the spatial arrangement of essential molecular features for biological activity, is critical in understanding the interaction between a ligand and its target receptor. For this compound and its analogs, the pharmacophore is defined by the core benzohydrazide structure, which is consistently recognized for its broad range of biological properties. nih.gov This core pharmacophore comprises a carbonyl group (>C=O), an imine group (>C=N–), and an amide group (>NH), which act as key hydrogen bond donors and acceptors. nih.gov The biological versatility of this class of compounds arises from the specific substitutions on the two aromatic rings and the conformational flexibility of the central hydrazone linker. nih.govphytojournal.com

The molecular structure of this compound itself provides significant insight into its pharmacophoric features. X-ray crystallography studies reveal that the molecule adopts a stable E configuration about the C=N double bond. nih.gov The molecule is not planar; the two benzene rings are twisted with respect to each other, with dihedral angles reported between 24.02° and 29.30°. nih.gov This specific three-dimensional arrangement is crucial for fitting into the binding pockets of various biological targets. The central hydrazone bridge (-CO-NH-N=CH-), a common feature in many active hydrazone derivatives, is a key element of the pharmacophore, contributing to the molecule's electronic properties and binding capabilities. nih.gov

Analysis of structure-activity relationships (SAR) across a range of benzohydrazide derivatives allows for the deconstruction of the pharmacophore of this compound into distinct features that contribute to its target-specific activities.

Key Pharmacophoric Features: